6,7-Dimethoxyquinolin-4-ol

Catalog No.
S1506539
CAS No.
13425-93-9
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dimethoxyquinolin-4-ol

CAS Number

13425-93-9

Product Name

6,7-Dimethoxyquinolin-4-ol

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC

The exact mass of the compound 6,7-Dimethoxyquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dimethoxyquinolin-4-ol (CAS 13425-93-9) is a highly specialized heterocyclic building block that serves as the critical structural core for multiple blockbuster oncology drugs. Characterized by its fused bicyclic quinoline ring with methoxy substitutions at the 6 and 7 positions, it is the primary precursor used in the commercial synthesis of type II tyrosine kinase inhibitors such as Cabozantinib and Tivozanib [1]. In industrial procurement, sourcing this pre-cyclized, high-purity intermediate is preferred over in-house de novo synthesis, as it provides a stable, storable starting point that can be readily chlorinated on demand to form the highly reactive 4-chloro-6,7-dimethoxyquinoline [2]. Its precise substitution pattern is non-negotiable for achieving the required binding affinity in the ATP-binding pocket of target kinases like c-Met and VEGFR2[3].

Substituting 6,7-dimethoxyquinolin-4-ol with unsubstituted quinolin-4-ol or mono-methoxy analogs is impossible in targeted drug synthesis, as the 6,7-dimethoxy groups are strictly required for critical hydrogen bonding and steric alignment within the kinase hinge region[1]. Furthermore, attempting to substitute the procurement of this compound by synthesizing it in-house from cheaper 3,4-dimethoxyaniline precursors introduces severe manufacturing bottlenecks. The traditional Gould-Jacobs cyclization route requires extreme temperatures exceeding 230 °C in toxic, high-boiling solvents like Dowtherm A, which leads to tarry impurities, complex purification, and yields often limited to ~55% [2]. Procuring the pre-formed 6,7-dimethoxyquinolin-4-ol bypasses these hazardous, energy-intensive steps, ensuring a clean, high-yield progression directly into the chlorination phase of API manufacturing.

Chlorination to 4-Chloro-6,7-dimethoxyquinoline

The primary industrial utility of 6,7-dimethoxyquinolin-4-ol lies in its efficient conversion to 4-chloro-6,7-dimethoxyquinoline, the immediate reactive precursor for Cabozantinib. Under standard industrial conditions using phosphorus oxychloride (POCl3), 6,7-dimethoxyquinolin-4-ol achieves a 78% isolated yield of the pure chlorinated product [1]. This reliable conversion rate is vastly superior to attempting multi-step one-pot chlorinations from raw aniline precursors, which suffer from cumulative yield degradation and complex impurity profiles[2].

Evidence DimensionChlorination Yield
Target Compound Data78% isolated yield of 4-chloro-6,7-dimethoxyquinoline using POCl3
Comparator Or BaselineMulti-step in-situ chlorination from raw anilines (high impurity, lower cumulative yield)
Quantified DifferenceProvides a reliable 78% single-step yield of the critical reactive intermediate
ConditionsPOCl3 chlorination

Procuring the stable 4-ol form allows for high-yield, on-demand generation of the reactive 4-chloro intermediate, minimizing supply chain degradation.

Cyclization Hazard Elimination

For API manufacturers, synthesizing the quinoline core in-house via the standard Gould-Jacobs method requires heating the Meldrum's acid derivative in Dowtherm A at temperatures exceeding 230 °C, which typically restricts yields to approximately 55% and generates hazardous waste [1]. By procuring high-purity 6,7-dimethoxyquinolin-4-ol directly, manufacturers bypass this severe thermal bottleneck entirely. The procured compound is ready for immediate functionalization at much lower temperatures (e.g., 100 °C for chlorination), significantly reducing energy costs and improving batch-to-batch reproducibility.

Evidence DimensionProcess Temperature and Yield
Target Compound DataReady for functionalization at <=100 °C
Comparator Or BaselineIn-house Gould-Jacobs synthesis (>230 °C, ~55% yield)
Quantified DifferenceEliminates a >230 °C reaction step and avoids the associated 45% yield loss from thermal degradation
ConditionsIndustrial scale-up of Cabozantinib precursors

Bypassing the >230 °C cyclization step drastically improves facility safety, reduces energy consumption, and prevents tarry impurity formation.

Coupling Efficiency for Cabozantinib

The purity of the starting 6,7-dimethoxyquinolin-4-ol directly dictates the success of downstream etherification steps. When high-purity 6,7-dimethoxyquinolin-4-ol is chlorinated and subsequently reacted with 4-aminophenol in the presence of t-BuOK and DMAC, the coupling achieves an 87% isolated yield of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline [1]. If lower-grade crude mixtures or unpurified cyclization products are used, residual anilines and thermal degradation byproducts severely inhibit this coupling, leading to costly losses of the expensive 4-aminophenol derivative [2].

Evidence DimensionDownstream Coupling Yield
Target Compound Data87% isolated yield of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
Comparator Or BaselineCrude/unpurified quinolinol precursors (lower yield, high impurity carryover)
Quantified DifferenceAchieves an 87% yield in the critical API coupling step when using high-purity starting material
ConditionsReaction of the derived 4-chloro intermediate with 4-aminophenol in t-BuOK/DMAC

High-purity procurement of this specific compound maximizes the yield of the most expensive downstream coupling steps in oncology drug manufacturing.

Structural Requirement for Kinase Inhibition

In the development of novel VEGFR2 and AXL inhibitors, the 6,7-dimethoxy substitution on the quinoline core is essential for occupying the allosteric pocket of the kinase (DFG-out conformation). Derivatives synthesized from 6,7-dimethoxyquinolin-4-ol demonstrate potent nanomolar IC50 values (e.g., 145.0 nM to 210.9 nM against VEGFR2) [1]. Substituting this precursor with unsubstituted quinolin-4-ol or alternative isomers fails to provide the necessary electron density and steric bulk, resulting in a complete loss of targeted multi-kinase inhibitory activity [2].

Evidence DimensionKinase Inhibitory Activity (IC50)
Target Compound Data145.0 nM - 210.9 nM (VEGFR2) for 6,7-dimethoxy derivatives
Comparator Or BaselineUnsubstituted quinoline derivatives (loss of efficacy)
Quantified DifferenceMaintains nanomolar target affinity required for type II kinase inhibition
ConditionsIn vitro VEGFR2 inhibition assays

For R&D buyers, this exact compound is structurally mandatory to achieve the baseline efficacy required for c-Met and VEGFR2 targeted therapies.

Cabozantinib and Tivozanib Manufacturing

As the primary starting material, 6,7-dimethoxyquinolin-4-ol is chlorinated and coupled with specific anilines to form the core of these blockbuster multi-kinase inhibitors. Procuring the high-purity compound bypasses hazardous >230 °C cyclization steps, streamlining industrial scale-up[1].

4-Chloro-6,7-dimethoxyquinoline Synthesis

Because the 4-chloro derivative can degrade over time, 6,7-dimethoxyquinolin-4-ol serves as a highly stable, storable precursor that can be reliably converted to the reactive chloro-intermediate with ~78% yield using POCl3 immediately prior to downstream coupling [2].

Type II Kinase Inhibitor Development

In medicinal chemistry, this compound is utilized as a foundational building block for designing new AXL, c-Met, and VEGFR2 inhibitors, as its 6,7-dimethoxy substitution pattern is critical for binding in the DFG-out allosteric pocket of these targets [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxy-6,7-dimethoxyqunioline

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